molecular formula C12H15NO3 B1356150 Methyl 4-(isopropylcarbamoyl)benzoate CAS No. 229648-45-7

Methyl 4-(isopropylcarbamoyl)benzoate

Cat. No. B1356150
M. Wt: 221.25 g/mol
InChI Key: YDJNKBLBCLNXJY-UHFFFAOYSA-N
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Description

“Methyl 4-(isopropylcarbamoyl)benzoate” is a chemical compound with the CAS Number: 229648-45-7 . It has a molecular weight of 221.26 and a linear formula of C12H15NO3 .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-(isopropylcarbamoyl)benzoate” were not found in the search results, esters like it can generally be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(isopropylcarbamoyl)benzoate” is represented by the linear formula C12H15NO3 . Its average mass is 221.252 Da .


Physical And Chemical Properties Analysis

“Methyl 4-(isopropylcarbamoyl)benzoate” has a molecular weight of 221.26 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Agriculture and Pest Control

  • Summary of Application : Methyl benzoate has been identified as a promising, environmentally safe insecticide. It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects .
  • Methods of Application : Since 2016, many studies have shown that methyl benzoate is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It has several important modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
  • Results or Outcomes : The studies conclude that methyl benzoate is a very promising candidate for use in integrated pest management under either greenhouse or field conditions .

2. Catalysis and Chemical Synthesis

  • Summary of Application : Methyl benzoate has been used in the gas-phase hydrogenation process to produce chloro-free benzaldehyde .
  • Methods of Application : The research found that a manganese-based catalyst synthesized through the precipitation-impregnation method exhibits excellent catalytic performance in this process .
  • Results or Outcomes : The study does not provide specific quantitative data or statistical analyses, but it mentions the excellent catalytic performance of the synthesized catalyst .

properties

IUPAC Name

methyl 4-(propan-2-ylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)13-11(14)9-4-6-10(7-5-9)12(15)16-3/h4-8H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJNKBLBCLNXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589372
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(isopropylcarbamoyl)benzoate

CAS RN

229648-45-7
Record name Methyl 4-[(propan-2-yl)carbamoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Baumann, C Mauz‐Körholz, D Clauß… - Journal of Clinical …, 2008 - Wiley Online Library
A sensitive and simple liquid chromatography/mass spectrometry (LC/MS) method was developed for the determination of terephthalic acid isopropylamide, the final metabolite of …
Number of citations: 2 onlinelibrary.wiley.com

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